N-[4-(tert-butylsulfamoyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
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Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of tert-butylsulfamoyl and dichlorophenoxy groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2,4-dichlorophenoxybutanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or butanamide moieties, often using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts or solvents. For example, oxidation reactions may be performed at elevated temperatures in acidic or basic media, while reduction reactions often occur at lower temperatures under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes like signal transduction, gene expression, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(4-(tert-butylthiazol-2-yl)-4-fluorobenzamide
- 4-tert-butylphenylboronic acid
Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24Cl2N2O4S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C20H24Cl2N2O4S/c1-20(2,3)24-29(26,27)16-9-7-15(8-10-16)23-19(25)5-4-12-28-18-11-6-14(21)13-17(18)22/h6-11,13,24H,4-5,12H2,1-3H3,(H,23,25) |
InChI Key |
NFTXZPPRJFKCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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